molecular formula C15H20N2O5 B2573189 N,N-Diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid CAS No. 2448475-34-9

N,N-Diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid

Cat. No. B2573189
CAS RN: 2448475-34-9
M. Wt: 308.334
InChI Key: LZKWLHXJPIKJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and pharmacology to study its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications

  • Colour-constitution Relationships in Dyes : N,N-Diethylethanamine derivatives have been studied for their roles in synthesizing disperse dyes, specifically focusing on color variations due to electronic and steric effects of substituents. Research highlights the synthesis of blue azo disperse dyes, demonstrating the influence of acylamino substituents on dye colors through solvatochromic effects in different solvents (Peters & Chisowa, 1993).

  • Antileukemic Compounds : The synthesis of compounds utilizing 5-Nitro-1-Benzofuran-2-Carboxylic Acid derivatives has shown significant antitumor activities against P388 lymphocytic leukemia in mice. This research underscores the potential of these compounds in developing antileukemic treatments (Denny et al., 1976).

Material Science and Environmental Studies

  • Solvent Effects in Deamination Reactions : Studies on solvent effects in deamination reactions of compounds related to N,N-Diethylethanamine highlight the impact of solvent polarity on the stereochemistry of the products. This research has implications for understanding and optimizing chemical processes involving nitrogen compounds (Banert et al., 2010).

  • Disinfection By-Product Formation : Research on tertiary amine structure, including derivatives of N,N-Diethylethanamine, and their interaction with chloramine treatments in water, provides insights into the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. This study is crucial for understanding the environmental impact of nitrogenous compounds in water treatment processes (Selbes et al., 2013).

Pharmacological Research

  • Dual Action Inhibitors of Aldehyde Dehydrogenase : Compounds incorporating N,N-Diethylethanamine have been identified as potential dual-action inhibitors of aldehyde dehydrogenase, with implications for treating alcohol dependence. This research merges the mechanisms of action of disulfiram and cyanamide, offering a new approach to alcohol deterrent therapies (Conway et al., 1999).

Analytical Chemistry and Labelling Techniques

  • Functionalised Probes for Amino Acids Labelling : Studies on the fluorescent labelling of α-amino acids at their N or C terminals, using derivatives related to N,N-Diethylethanamine, have led to the synthesis of compounds with strong fluorescence. This research contributes to the development of novel probes for bioanalytical applications, enhancing the detection and study of biological molecules (Frade et al., 2007).

properties

IUPAC Name

N,N-diethylethanamine;5-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5.C6H15N/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8;1-4-7(5-2)6-3/h1-4H,(H,11,12);4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZRLOBUJHDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylammonium 5-nitrobenzofuran-2-carboxylate

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